molecular formula C20H25NO6 B3565225 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3565225
M. Wt: 375.4 g/mol
InChI Key: USWJYIPJJGVAOJ-UHFFFAOYSA-N
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Description

Structurally, it features:

  • 1,4-Dihydropyridine core: A non-aromatic six-membered ring with conjugated double bonds, enabling redox activity and conformational flexibility .
  • Substituents:
    • 3,5-Dicarboxylate esters: Methyl ester groups at positions 3 and 5, which influence solubility and metabolic stability.
    • 4-(2,5-Dimethoxyphenyl): A para-substituted aryl group with electron-donating methoxy groups at positions 2 and 5, modulating electronic properties and receptor interactions.
    • 1,2,6-Trimethyl groups: Methyl substituents at positions 1, 2, and 6 on the DHP ring, contributing to steric effects and ring puckering .

Properties

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-11-16(19(22)26-6)18(17(20(23)27-7)12(2)21(11)3)14-10-13(24-4)8-9-15(14)25-5/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJYIPJJGVAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it acts as a calcium channel blocker by binding to the L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can have various physiological effects, including vasodilation and reduced cardiac contractility .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

Table 1: Structural and Functional Comparison of Key 1,4-DHP Derivatives

Compound Name Substituents (Positions) Aryl Group (Position 4) Ester Groups (Positions 3,5) Key Features/Applications References
Target Compound 1,2,6-Trimethyl 2,5-Dimethoxyphenyl Methyl, Methyl Potential cardiovascular activity
(S)-3-Ethyl 5-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-Dicarboxylate 2,6-Dimethyl 3-Nitrophenyl Ethyl, Methyl Novel synthesis; nitro group enhances redox activity
Diethyl 4-[2-(4-Methoxyphenyl)-1H-Pyrazol-3-yl]-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate 2,6-Dimethyl Pyrazole-linked 4-methoxyphenyl Ethyl, Ethyl Anti-inflammatory, antimicrobial
3,5-Dimethyl 4-(3-Methoxyphenyl)-1,2,6-Trimethyl-1,4-DHP-3,5-Dicarboxylate 1,2,6-Trimethyl 3-Methoxyphenyl Methyl, Methyl Structural isomer of target compound; altered aryl substitution
Diisopropyl 1-(4-Methoxyphenyl)-2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-Dicarboxylate 2,6-Dimethyl 3-Nitrophenyl Isopropyl, Isopropyl Enhanced lipophilicity; crystallography data available

Key Structural and Functional Differences

Aryl Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group provides distinct electronic effects compared to the 3-nitrophenyl group in compounds like and . Pyrazole-linked aryl groups (e.g., ) introduce additional hydrogen-bonding sites, broadening biological target interactions.

Ester Group Variations :

  • Methyl esters (target compound) offer lower steric bulk and higher metabolic stability than ethyl or isopropyl esters (e.g., ), which may prolong half-life in vivo .

Crystallographic Insights :

  • Compounds like have been structurally validated using SHELX programs , revealing planar DHP rings with slight puckering (amplitude ~0.2–0.3 Å). The target compound’s trimethyl groups may induce greater puckering, altering receptor-binding geometry .

Biological Activity

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Its unique structural features, including multiple methyl and methoxy groups, render it a subject of interest in various biological studies. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H23NO6\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{6}

It features a dihydropyridine ring with two carboxylate groups and several methyl and methoxy substituents that enhance its solubility and reactivity in biological systems.

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily acts as a calcium channel blocker , specifically targeting L-type calcium channels. This action prevents the influx of calcium ions into cells, leading to:

  • Vasodilation : Relaxation of blood vessels.
  • Reduced Heart Rate : Decreased myocardial oxygen demand.

These effects make it a candidate for treating cardiovascular diseases such as hypertension and angina.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects : In vitro studies suggest it can reduce inflammation markers.
  • Neuroprotective Properties : Potential benefits in neurodegenerative conditions have been observed through its interaction with neuronal pathways.

Case Studies

  • Cardiovascular Health : A study demonstrated that administration of the compound in hypertensive rats resulted in a significant decrease in blood pressure and improved vascular function.
  • Neuroprotection : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing cell death and promoting survival pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in pro-inflammatory cytokines
CardiovascularDecreased blood pressure in hypertensive models
NeuroprotectiveReduced neuronal cell death

Synthesis and Industrial Applications

The synthesis typically involves the Hantzsch dihydropyridine synthesis method. The initial reaction between ethyl acetoacetate and 2,5-dimethoxybenzaldehyde under reflux conditions leads to the formation of the dihydropyridine core. Subsequent methylation steps yield the final product.

For large-scale production, modern techniques such as continuous flow reactors are employed to enhance efficiency and yield. Purification methods include recrystallization and chromatography.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this dihydropyridine derivative and its analogs?

Answer:
The synthesis typically involves multi-step organic reactions, such as Hantzsch-type cyclization or condensation of substituted pyridine precursors with carbonyl-containing reagents. For example, dihydropyridine derivatives are often synthesized using substituted pyridines and carboxylic acid derivatives as starting materials, followed by functionalization of the phenyl and methoxy groups . Key steps include:

  • Step 1: Formation of the dihydropyridine core via cyclocondensation.
  • Step 2: Introduction of substituents (e.g., methyl, methoxy) through alkylation or aryl coupling reactions.
  • Step 3: Purification using column chromatography or recrystallization.
    Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to verify regiochemistry and purity .

Advanced: How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Answer:
State-of-the-art computational methods, such as quantum chemical reaction path searches , can identify low-energy pathways and intermediates. For instance, the ICReDD framework integrates computational simulations with experimental validation to:

  • Predict intermediates using density functional theory (DFT).
  • Optimize reaction conditions (e.g., solvent, temperature) via machine learning-driven parameter screening.
  • Reduce trial-and-error experimentation by 30–50%, as demonstrated in similar dihydropyridine syntheses .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assigns proton environments and confirms substitution patterns (e.g., methoxy vs. methyl groups).
  • IR Spectroscopy: Identifies carbonyl (C=O) and ester (C-O) functional groups.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation and crystal packing, crucial for structure-activity relationship (SAR) studies .

Advanced: How do substituent variations on the phenyl ring affect biological activity? How can conflicting SAR data be resolved?

Answer:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while bulky groups (e.g., trimethyl) may sterically hinder binding. For example, methyl substitution at the 4-position of the phenyl ring increases antimicrobial activity in analogs .
  • Resolving Contradictions:
    • Systematic SAR Studies: Compare analogs with incremental substituent changes (e.g., para vs. ortho substitution).
    • Molecular Dynamics Simulations: Model ligand-receptor interactions to explain divergent activity trends.
    • Dose-Response Assays: Validate hypotheses using in vitro models (e.g., cancer cell lines) .

Basic: What experimental design strategies improve reaction yields and reproducibility?

Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design reduced the number of experiments by 40% while optimizing dihydropyridine synthesis .
  • Process Control: Monitor reaction progress via inline spectroscopy (e.g., Raman) to detect intermediates in real time.
  • Robustness Testing: Vary parameters (e.g., temperature ±5°C) to assess reproducibility .

Advanced: How can researchers address discrepancies in reported reactivity under varying pH or solvent conditions?

Answer:

  • Mechanistic Studies: Use kinetic isotope effects (KIE) or Hammett plots to elucidate pH-dependent reaction pathways.
  • Solvent Polarity Analysis: Correlate solvent parameters (e.g., dielectric constant) with reaction rates using linear free-energy relationships (LFER).
  • Cross-Validation: Replicate experiments under standardized conditions (e.g., buffered media) to isolate confounding variables .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with labeled derivatives.
  • Transcriptomic/Proteomic Profiling: Compare gene/protein expression in treated vs. untreated cells.
  • In Silico Docking: Screen against databases like PDB to identify potential binding pockets (e.g., kinase domains) .

Basic: What are the stability challenges for this compound, and how are they mitigated?

Answer:

  • Degradation Pathways: Hydrolysis of ester groups under acidic/basic conditions or oxidation of the dihydropyridine ring.
  • Mitigation Strategies:
    • Lyophilization: Store as a lyophilized powder under inert atmosphere.
    • Stabilizing Excipients: Co-formulate with antioxidants (e.g., ascorbic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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